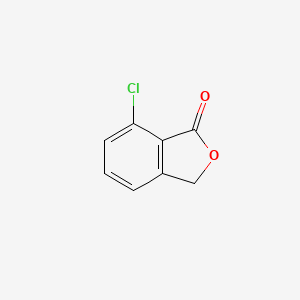
7-Chlorophthalide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Labels and Probes
7-Chlorophthalide derivatives, such as 4- and 7-chlorofluorescein, have been synthesized and utilized as fluorescent labels. These derivatives exhibit favorable photophysical properties, including long-wavelength absorption and emission maxima, high fluorescence quantum yield, and narrow emission bandwidth. These features make them highly suitable for detecting multiple target substances in the same sample. Moreover, 4(7)-chlorofluorescein exhibits strong pH dependency between pH 4.0 and 8.0, making it a valuable pH-sensitive fluorescent probe for measuring intracellular pH (Ge et al., 2005).
Solar Energy Conversion
Novel tetra-substituted naphthalocyanines with this compound-related structures have been synthesized and characterized for their potential use in dye-sensitized photoelectrochemical solar cells. These compounds, when immobilized on a nanocrystalline TiO2 surface, demonstrated photoinduced dye cations upon optical excitation. However, their redox potential was found to be lower than required for efficient regeneration reactions, resulting in limited photocurrent flow when utilized in photoelectrochemical solar cells (Li et al., 2002).
Light-Harvesting Complexes in Photosynthesis
Chlorophylls and their derivatives, including compounds related to this compound, play a crucial role in the assembly of light-harvesting complexes (LHCs) in plants. Modifications on the periphery of chlorophyll molecules, such as the introduction of oxygen atoms or the reduction of side chains, significantly influence the formation of coordination bonds, which are vital for the interaction of chlorophyll with amino acid sidechains in proteins. This interaction isessential for the stable assembly of LHCs, which are integral in photosynthesis. Specifically, Chlorophyll b, which can be structurally related to this compound, tends to form electrostatic bonds with Lewis bases with a fixed dipole, like water and peptide backbone carbonyl groups. These interactions are crucial for the assembly of LHCs and highlight the significance of chlorophyll derivatives in the structure and function of photosynthetic apparatus (Hoober et al., 2007).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 7-Chlorophthalide . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes at the molecular and cellular levels . .
Biochemical Pathways
The compound’s effect on these pathways and their downstream effects remains a topic of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chlorophthalide are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Understanding the ADME properties of this compound would provide valuable insights into its pharmacokinetic behavior .
Result of Action
Some studies suggest potential effects on cell cycle regulation and apoptosis , but these findings need to be confirmed and expanded upon in future research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
Propiedades
IUPAC Name |
7-chloro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCTHJTJUDDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305769 | |
| Record name | 7-CHLOROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70097-45-9 | |
| Record name | 7-Chlorophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070097459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70097-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-CHLOROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




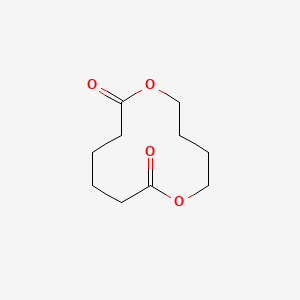
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)


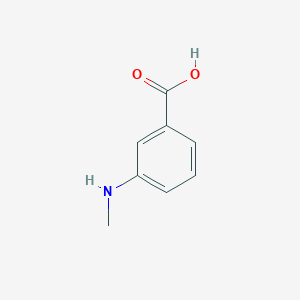
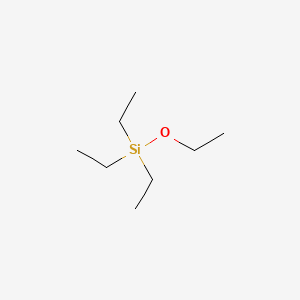


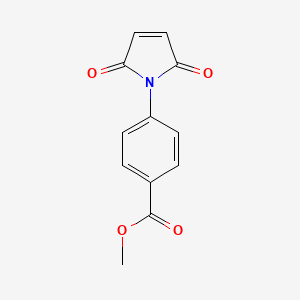
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)
